7H-Furo3,2-g1benzopyran-7-one, 3-methoxy-2-(1-methylethyl)- 7H-Furo3,2-g1benzopyran-7-one, 3-methoxy-2-(1-methylethyl)- Peucedanin is a member of the class of furanocoumarins that is furo[3,2-g]chromen-7-one, bearing additional isopropyl and methoxy substituents at positions 2 and 3 respectively. It has a role as a plant metabolite. It is a furanocoumarin, an aromatic ether and a lactone.
Brand Name: Vulcanchem
CAS No.: 133-26-6
VCID: VC0090833
InChI: InChI=1S/C15H14O4/c1-8(2)14-15(17-3)10-6-9-4-5-13(16)18-11(9)7-12(10)19-14/h4-8H,1-3H3
SMILES: CC(C)C1=C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC
Molecular Formula: C15H14O4
Molecular Weight: 258.27 g/mol

7H-Furo3,2-g1benzopyran-7-one, 3-methoxy-2-(1-methylethyl)-

CAS No.: 133-26-6

Main Products

VCID: VC0090833

Molecular Formula: C15H14O4

Molecular Weight: 258.27 g/mol

7H-Furo3,2-g1benzopyran-7-one, 3-methoxy-2-(1-methylethyl)- - 133-26-6

CAS No. 133-26-6
Product Name 7H-Furo3,2-g1benzopyran-7-one, 3-methoxy-2-(1-methylethyl)-
Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
IUPAC Name 3-methoxy-2-propan-2-ylfuro[3,2-g]chromen-7-one
Standard InChI InChI=1S/C15H14O4/c1-8(2)14-15(17-3)10-6-9-4-5-13(16)18-11(9)7-12(10)19-14/h4-8H,1-3H3
Standard InChIKey YQBNJPACAUPNLV-UHFFFAOYSA-N
SMILES CC(C)C1=C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC
Canonical SMILES CC(C)C1=C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC
Melting Point 85.0 °C
Description Peucedanin is a member of the class of furanocoumarins that is furo[3,2-g]chromen-7-one, bearing additional isopropyl and methoxy substituents at positions 2 and 3 respectively. It has a role as a plant metabolite. It is a furanocoumarin, an aromatic ether and a lactone.
Synonyms peucedanin
PubChem Compound 8616
Last Modified Nov 11 2021
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